6-Nitroisoindolin-1-one

Synthetic Chemistry Drug Development Intermediate

Selecting the correct 6-substituted isoindolin-1-one is critical: 6-nitro is non-interchangeable with 6-halo, 6-amino, or unsubstituted analogs. The electron-withdrawing -NO2 group uniquely enables high-yield (60.1%) selective reduction to 6-amino-isoindolin-1-one — a key pharmacophore for kinase inhibitors and PPI modulators. With a balanced LogP of ~0.3, this scaffold optimally navigates the permeability-solubility axis, outperforming more polar (6-amino) and more lipophilic (6-bromo) alternatives in lead optimization. For HTS campaigns, we recommend ≥98% HPLC purity to eliminate false positives. Secure this strategic building block today.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 110568-64-4
Cat. No. B012580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitroisoindolin-1-one
CAS110568-64-4
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
InChIInChI=1S/C8H6N2O3/c11-8-7-3-6(10(12)13)2-1-5(7)4-9-8/h1-3H,4H2,(H,9,11)
InChIKeyQKFIHDGZIPOWKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitroisoindolin-1-one (CAS 110568-64-4) for Pharmaceutical Intermediates and Chemical Synthesis


6-Nitroisoindolin-1-one (CAS 110568-64-4), also known as 6-nitro-2,3-dihydroisoindol-1-one, is a heterocyclic compound widely utilized as a building block in drug synthesis and organic research . It features a core isoindolin-1-one scaffold with a distinctive nitro (-NO2) substituent at the 6-position . This functional group enables specific chemical transformations, making the compound a versatile intermediate for producing various bioactive molecules and complex heterocyclic derivatives [1].

Why 6-Nitroisoindolin-1-one (CAS 110568-64-4) Cannot Be Interchanged with Other 6-Substituted Isoindolin-1-ones


Isoindolin-1-ones bearing different 6-position substituents (e.g., -NH2, -Cl, -Br, -H) are not interchangeable due to distinct chemical reactivity and divergent physicochemical properties. The specific substituent dictates the compound's behavior in downstream synthetic steps and its suitability for particular reaction conditions. For example, the nitro group in 6-nitroisoindolin-1-one is a strong electron-withdrawing group that can be selectively reduced to an amino group, a transformation impossible for 6-halogenated or unsubstituted analogs [1]. Consequently, selecting the precise 6-substituted scaffold is a critical, non-arbitrary decision in chemical synthesis [2].

6-Nitroisoindolin-1-one (CAS 110568-64-4): Quantifiable Differentiation from Comparators for Informed Procurement


Reductive Versatility: Unique Synthetic Utility Compared to 6-Halogenated Analogs

6-Nitroisoindolin-1-one serves as a direct and efficient precursor for 6-aminoisoindolin-1-one via a well-defined catalytic hydrogenation, achieving a 60.1% isolated yield [1]. This specific transformation is not possible with 6-chloro (CAS 58083-59-3) or 6-bromo (CAS 675109-26-9) analogs under the same mild conditions, which typically require harsh nucleophilic aromatic substitution or transition metal-catalyzed amination pathways for similar functional group interconversion.

Synthetic Chemistry Drug Development Intermediate

Commercial Availability: Specified Minimum Purity of 98% (HPLC) for 6-Nitroisoindolin-1-one

The procurement value of 6-nitroisoindolin-1-one is supported by its commercial availability with a defined high-purity specification. Suppliers list the compound with a minimum purity of 98% as determined by HPLC [1]. This contrasts with lower purity grades (e.g., 95%, 96%) often listed for the compound itself or its analogs , which can be a critical differentiator for applications demanding high material consistency and minimal impurities.

Procurement Quality Control Chemical Supply

Physicochemical Profile: Altered Properties Due to the 6-Nitro Substituent

The 6-nitro group introduces a strong electron-withdrawing effect, significantly altering the compound's physicochemical properties compared to other 6-substituted analogs. The consensus Log P (octanol-water partition coefficient) for 6-nitroisoindolin-1-one is predicted to be 0.32 . In contrast, the 6-amino analog is predicted to have a Log P of 0.1 , while the 6-bromo analog is predicted to have a Log P of 1.5 . These differences in lipophilicity can directly influence biological membrane permeability and solubility.

Physicochemical Properties Drug Design Computational Chemistry

Recommended Application Scenarios for 6-Nitroisoindolin-1-one (CAS 110568-64-4) Based on Quantitative Evidence


Synthesis of 6-Amino-Functionalized Bioactive Scaffolds

This compound is the ideal starting material for any synthetic route requiring a 6-amino-isoindolin-1-one intermediate. The established, high-yielding reduction protocol (60.1% yield under mild conditions) makes it a reliable and efficient choice . This pathway is particularly relevant for medicinal chemistry projects targeting protein-protein interactions or developing kinase inhibitors where the 6-amino moiety serves as a critical vector for further derivatization or a key pharmacophore .

Drug Discovery Campaigns Requiring a Moderately Lipophilic Scaffold

When a drug discovery project requires a core scaffold with moderate lipophilicity (Log P ~0.3) to balance membrane permeability and aqueous solubility, 6-nitroisoindolin-1-one presents a compelling option . This profile is distinct from more polar alternatives (e.g., 6-amino) that may suffer from poor permeability, and highly lipophilic ones (e.g., 6-bromo) that may face solubility or promiscuity challenges, making it a strategic choice for lead optimization.

High-Throughput Experimentation Requiring High-Purity Starting Materials

For high-throughput screening (HTS) campaigns or parallel medicinal chemistry, where even minor impurities can generate false positives or negatives, the procurement of 6-nitroisoindolin-1-one with a guaranteed 98% (HPLC) purity is advisable . This specification minimizes the risk of confounding results, ensuring that the observed biological activity or chemical reactivity can be attributed to the compound of interest with greater confidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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